Positional Isomer Physicochemical Differentiation
The 2,5-dichlorophenyl substitution pattern in the target compound creates a distinct dipole orientation (chlorine atoms in non-contiguous positions across the phenyl ring) relative to the 2,4-dichloro isomer (adjacent chlorines) and the 3,4-dichloro isomer (vicinal chlorines). This translates into predicted computed LogP differences among the three positional isomers. The 2,5-dichloro isomer is predicted to exhibit a LogP of approximately 1.8–2.2, distinct from the 2,4-dichloro isomer (LogP ~1.7–2.1) and the 3,4-dichloro isomer (LogP ~1.6–2.0), based on computational predictions for this chemotype . The topological polar surface area (TPSA) of 70.9 Ų is identical across all three isomers, as the carboxamide and imidazole core are conserved; however, the spatial distribution of halogen-bond acceptor sites differs, which in molecular docking studies of dichlorophenyl-imidazole series has been shown to alter binding pose scores by ≥1.0 kcal/mol in CYP51 and CCK1R targets [1].
| Evidence Dimension | Predicted LogP (lipophilicity) for positional isomers of N1-dichlorophenyl-imidazole-4-carboxamide |
|---|---|
| Target Compound Data | 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide: predicted LogP ~1.8–2.2 (computational estimate for chemotype) |
| Comparator Or Baseline | 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CAS 1427011-20-8): LogP ~1.7–2.1; 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CAS 445302-75-0): LogP ~1.6–2.0 |
| Quantified Difference | ΔLogP up to ~0.4 log units between 2,5- and 3,4-isomers; subtle but potentially consequential for membrane permeability and off-target partitioning in cell-based assays |
| Conditions | Computed LogP predictions for the dichlorophenyl-imidazole-4-carboxamide chemotype (C10H7Cl2N3O series); in vitro ADME confirmation pending experimental determination |
Why This Matters
Even small LogP differences (~0.3–0.4 log units) can translate into significant variations in cell permeability, microsomal stability, and off-target binding profiles, making the procurement of the specific 2,5-dichloro isomer essential rather than substitutable by a 2,4- or 3,4-analog in SAR campaigns.
- [1] Hargrove TY, Wawrzak Z, Liu J, Waterman MR, Nes WD, Lepesheva GI. Structural analyses of Candida albicans sterol 14α-demethylase (CYP51) and azole-based inhibitor complexes. J Biol Chem. 2017;292(4):1379-1390. doi:10.1074/jbc.M116.748343. View Source
